molecular formula C11H15ClN2O2 B14187855 N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea CAS No. 923027-19-4

N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea

Cat. No.: B14187855
CAS No.: 923027-19-4
M. Wt: 242.70 g/mol
InChI Key: VKRRRSVEMGOZPI-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-[3-(methoxymethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Properties

CAS No.

923027-19-4

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(methoxymethyl)phenyl]urea

InChI

InChI=1S/C11H15ClN2O2/c1-16-8-9-3-2-4-10(7-9)14-11(15)13-6-5-12/h2-4,7H,5-6,8H2,1H3,(H2,13,14,15)

InChI Key

VKRRRSVEMGOZPI-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)NCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-[3-(methoxymethyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with 3-(methoxymethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-Chloroethyl)-N’-[3-(methoxymethyl)phenyl]urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[3-(methoxymethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with hydroxyl groups, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[3-(methoxymethyl)phenyl]urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-N’-phenylurea
  • N-(2-Chloroethyl)-N’-[3-(methyl)phenyl]urea
  • N-(2-Chloroethyl)-N’-[3-(ethoxymethyl)phenyl]urea

Uniqueness

N-(2-Chloroethyl)-N’-[3-(methoxymethyl)phenyl]urea is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable subject of study.

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